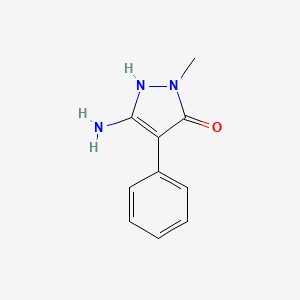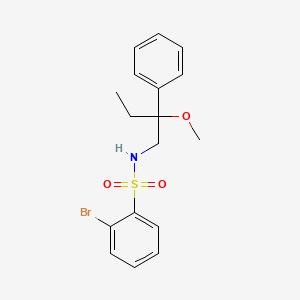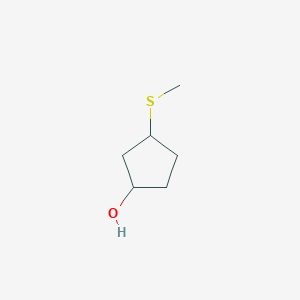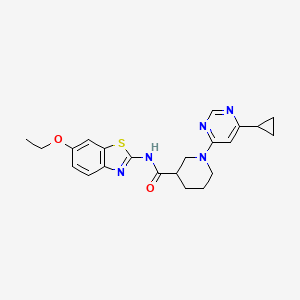![molecular formula C23H22N2O5 B2586680 2-氨基-4-(4-甲氧基苯基)-7-甲基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯 CAS No. 384360-91-2](/img/structure/B2586680.png)
2-氨基-4-(4-甲氧基苯基)-7-甲基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
香豆素衍生物的抗肿瘤潜力一直是研究的热点。2-氨基-4-(4-甲氧基苯基)-7-甲基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯属于这一类。研究人员已经探索了它对各种癌症类型的细胞毒性作用,包括恶性黑色素瘤、白血病、肾细胞癌、前列腺癌和乳腺癌。 该化合物独特的结构可能对其抗肿瘤性质有所贡献 .
第三代光伏
喹啉类化合物在有机光伏领域日益突出。研究人员已经利用喹啉作为缺电子π连接体合成有机染料。这些推拉共轭染料在第三代太阳能电池中表现出良好的性能。 2-氨基-4-(4-甲氧基苯基)-7-甲基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯可能在提高太阳能电池效率方面发挥作用 .
抗菌特性
探索喹啉衍生物的抗菌潜力对于抗击传染病至关重要。虽然关于该化合物的具体研究有限,但相关的喹啉已显示出对枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌等细菌具有抑制作用。 进一步的研究可以揭示其确切的抗菌机制 .
生物活性与药物开发
基于喹啉的分子通常表现出多种生物活性。研究人员已经合成了具有四到七元杂环的衍生物,其中一些具有独特的性质。 2-氨基-4-(4-甲氧基苯基)-7-甲基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯可以作为设计新型药物或生物活性化合物的支架 .
材料科学与晶体工程
了解该化合物的晶体结构对于材料科学至关重要。研究人员已经确定了其单斜晶体结构,为其堆积排列和分子间相互作用提供了见解。 这些知识有助于设计功能材料和优化性能 .
合成化学与反应机制
研究人员已经探索了制备喹啉衍生物的合成路线,包括该化合物。研究其反应性、环化途径和反应中间体有助于我们理解有机化学。 方法学上的进步可以带来高效的合成和应用于不同的领域 .
总之,2-氨基-4-(4-甲氧基苯基)-7-甲基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-羧酸乙酯在抗肿瘤研究、光伏、抗菌研究、药物开发、晶体工程和合成化学方面具有巨大的潜力。其多方面的性质促使进一步的探索,并强调了其在科学和技术领域的潜在影响。 🌟
属性
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUADIQGFCSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2586597.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2586599.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
![N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586601.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)



![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2586608.png)
![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2586615.png)


![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide](/img/structure/B2586620.png)
